C5-Bromo Substitution Confers 5- to 10-Fold Cytotoxic Potency Enhancement Over Unsubstituted Isatin
5-Bromo-1-isopropylindoline-2,3-dione contains the C5-bromo substituent that is critical for enhanced cytotoxicity. In head-to-head comparisons of halogenated versus unsubstituted isatins across multiple cancer cell lines (HeLa, Fem-x), the 5-bromo-, 5-iodo-, and 5-fluoroisatin derivatives were shown to be 5–10 times more potent than unsubstituted isatin, with IC₅₀ reductions of ≥145 μM observed over 24 h [1]. The des-bromo comparator 1-isopropylindoline-2,3-dione (CAS 10487-31-7) lacks this potency-enhancing halogen and is therefore expected to exhibit substantially weaker activity.
| Evidence Dimension | Cytotoxic potency (IC₅₀) enhancement attributable to C5-bromo substitution |
|---|---|
| Target Compound Data | C5-bromo present (exact IC₅₀ data for this specific compound not available in published literature; potency enhancement inferred from class-level SAR) |
| Comparator Or Baseline | Unsubstituted isatin derivatives: IC₅₀ reduction of ≥145 μM upon halogenation; halogenated isatins are 5–10× more active |
| Quantified Difference | 5- to 10-fold potency increase for brominated isatins vs. unsubstituted parent |
| Conditions | HeLa (human cervix carcinoma) and Fem-x (human malignant melanoma) cell lines; 24 h exposure; neutral red uptake and MTT assays |
Why This Matters
Procurement of the brominated derivative is essential for screening campaigns targeting oncology-relevant cytotoxicity, as the des-bromo analog would yield significantly weaker hit signals.
- [1] QSAR Study and Cytotoxic Action of Isatin Derivatives. (2016). Antiproliferative action of 5-fluoroisatin, 5-chloroisatin, 5-bromoisatin, 5-iodoisatin, 5-methylisatin, N-methylisatin, and N-ethylisatin on HeLa and Fem-x cells. Academia.edu / Published literature. Halogenation yields 5–10× more active compounds. View Source
